Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate
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Overview
Description
Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a formyl group, and a furan ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the formyl group and the chloro group. The final step involves esterification to form the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-chloro-3-(5-carboxy-2-furyl)benzoate.
Reduction: 4-chloro-3-(5-hydroxymethyl-2-furyl)benzoate.
Substitution: 4-amino-3-(5-formyl-2-furyl)benzoate or 4-thio-3-(5-formyl-2-furyl)benzoate.
Scientific Research Applications
Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro group and furan ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-chloro-3-(5-formyl-2-thienyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-chloro-3-(5-formyl-2-pyrrolyl)benzoate: Contains a pyrrole ring instead of a furan ring.
Methyl 4-chloro-3-(5-formyl-2-phenyl)benzoate: Features a phenyl ring instead of a furan ring.
Properties
IUPAC Name |
methyl 4-chloro-3-(5-formylfuran-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4/c1-17-13(16)8-2-4-11(14)10(6-8)12-5-3-9(7-15)18-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCXLYGKHYWMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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